molecular formula C46H78N10O12 B12363531 Mouse TREM-1 SCHOOL peptide

Mouse TREM-1 SCHOOL peptide

Cat. No.: B12363531
M. Wt: 963.2 g/mol
InChI Key: ZUSCLEXGEXGNHH-CKJCXVCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mouse TREM-1 SCHOOL peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is Gly-Leu-Leu-Ser-Lys-Ser-Leu-Val-Phe. The synthesis starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Mouse TREM-1 SCHOOL peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

    Coupling Reagents: DIC, HOBt

    Cleavage Reagents: TFA, water, scavengers (e.g., triisopropylsilane)

    Purification: HPLC

Major Products

The major product of the synthesis is the this compound itself, with a molecular weight of 963.17 g/mol and the formula C46H78N10O12 .

Mechanism of Action

Mouse TREM-1 SCHOOL peptide inhibits the interaction between TREM-1 and DAP-12, preventing the activation of downstream signaling pathways. TREM-1 is a transmembrane receptor that amplifies inflammatory responses by synergizing with Toll-like receptors (TLRs). The inhibition of TREM-1 signaling by the peptide reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .

Properties

Molecular Formula

C46H78N10O12

Molecular Weight

963.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1

InChI Key

ZUSCLEXGEXGNHH-CKJCXVCBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Origin of Product

United States

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